molecular formula C20H14F4N6O2S B2555908 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 863457-89-0

2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No. B2555908
CAS RN: 863457-89-0
M. Wt: 478.43
InChI Key: VVRKVKZKDQMNLT-UHFFFAOYSA-N
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Description

This compound is a remarkable biomedical compound . It has a molecular formula of C19H14FN5OS with an average mass of 379.411 Da and a monoisotopic mass of 379.090302 Da .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .


Chemical Reactions Analysis

The compound is part of a new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C19H14FN5OS with an average mass of 379.411 Da and a monoisotopic mass of 379.090302 Da .

Scientific Research Applications

  • Radioligand Imaging and PET : The compound is part of a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, used as selective ligands of the translocator protein (18 kDa) for in vivo imaging with positron emission tomography (PET) (Dollé et al., 2008).

  • A2A Adenosine Receptor Probes : Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, similar in structure to the queried compound, display high affinity and selectivity as antagonists for the human A2A adenosine receptor. These compounds are synthesized as pharmacological probes for studying the A2A adenosine receptor (Kumar et al., 2011).

  • Potential Antiasthma Agents : Derivatives of the triazolo[1,5-c]pyrimidine class have been explored for their activity as mediator release inhibitors, indicating potential use as antiasthma agents (Medwid et al., 1990).

  • Affinity Towards Adenosine Receptors : Amino derivatives of 1,2,3-triazolo[4,5-d]pyrimidines have shown high affinity and selectivity for adenosine A1 and A2A receptors, indicating their potential in targeting these receptors (Betti et al., 1999).

  • Antibacterial Activity : A novel derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring demonstrated antibacterial activity against various microbial strains, highlighting its potential in antimicrobial applications (Lahmidi et al., 2019).

  • Anticonvulsant and Antidepressant Activities : Pyrido[2,3-d]pyrimidine derivatives, closely related to the queried compound, have been synthesized and evaluated for their anticonvulsant and antidepressant activities (Zhang et al., 2016).

  • Amplifiers of Phleomycin : s-Triazolo[4,3-a]pyrimidines, including derivatives like the queried compound, have been studied for their role as amplifiers of phleomycin, an antibiotic and chemotherapeutic agent (Brown et al., 1978).

  • Anticancer Agents with Unique Tubulin Inhibition : Triazolopyrimidines, similar in structure to the compound , have been synthesized as anticancer agents. These compounds inhibit the binding of vincas to tubulin, indicating a unique mechanism of action in cancer treatment (Zhang et al., 2007).

Mechanism of Action

The compound is part of a series of molecules that have shown significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004, and 0.119 ± 0.007 μM, respectively, compared to the control drug sorafenib .

properties

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F4N6O2S/c21-13-3-1-12(2-4-13)9-30-18-17(28-29-30)19(26-11-25-18)33-10-16(31)27-14-5-7-15(8-6-14)32-20(22,23)24/h1-8,11H,9-10H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRKVKZKDQMNLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C3=C(C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F)N=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F4N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

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